Bienvenue dans la boutique en ligne BenchChem!

7-O-(Amino-PEG4)-paclitaxel

ADC Synthesis PROTAC Linker Drug Conjugation

7-O-(Amino-PEG4)-paclitaxel is a ready-to-conjugate ADC/PROTAC building block. Its C-7 PEG4-amine modification provides a reactive handle, enabling efficient amide bond formation with antibodies or E3 ligase ligands. This bypasses complex in-house synthesis, accelerates development, and ensures batch consistency. The hydrophilic PEG4 spacer improves aqueous compatibility and reduces aggregation, critical for reproducible bioassays. Procure this high-purity conjugate for reliable, scalable bioconjugation.

Molecular Formula C58H72N2O19
Molecular Weight 1101.2 g/mol
Cat. No. B8106530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-(Amino-PEG4)-paclitaxel
Molecular FormulaC58H72N2O19
Molecular Weight1101.2 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)CCOCCOCCOCCOCCN)C)OC(=O)C
InChIInChI=1S/C58H72N2O19/c1-35-41(76-54(68)47(64)46(38-16-10-7-11-17-38)60-52(66)39-18-12-8-13-19-39)33-58(69)51(78-53(67)40-20-14-9-15-21-40)49-56(6,50(65)48(75-36(2)61)45(35)55(58,4)5)42(32-43-57(49,34-74-43)79-37(3)62)77-44(63)22-24-70-26-28-72-30-31-73-29-27-71-25-23-59/h7-21,41-43,46-49,51,64,69H,22-34,59H2,1-6H3,(H,60,66)/t41-,42-,43+,46-,47+,48+,49-,51-,56+,57-,58+/m0/s1
InChIKeyVDNLACHAGAYEKT-HTFIVVNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-O-(Amino-PEG4)-paclitaxel: A PEG-Based Drug-Linker Conjugate for ADC and PROTAC Synthesis


7-O-(Amino-PEG4)-paclitaxel, also known by its systematic IUPAC name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate, is a semisynthetic taxane derivative comprising a paclitaxel core conjugated at the C-7 position to a tetraethylene glycol (PEG4) linker bearing a terminal primary amine . With the molecular formula C58H72N2O19 and a molecular weight of 1101.2 g/mol, this compound is supplied as a solid with ≥98% purity [1]. As a PEG-class drug-linker conjugate, it serves as a versatile building block for constructing antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the amine group provides a reactive handle for covalent coupling to targeting ligands .

Why Generic Substitution Fails: The Critical Role of the PEG4-Amine Linker in 7-O-(Amino-PEG4)-paclitaxel for Conjugate Synthesis


The procurement of 7-O-(Amino-PEG4)-paclitaxel cannot be substituted by generic paclitaxel or other unmodified taxanes because the compound's unique C-7 PEG4-amine modification confers distinct functional properties essential for downstream conjugate synthesis. Unmodified paclitaxel lacks a reactive amine handle, precluding its direct use in ADC or PROTAC construction without additional synthetic steps . Furthermore, the hydrophilic PEG4 spacer enhances aqueous compatibility relative to the hydrophobic paclitaxel core, mitigating formulation challenges associated with Cremophor EL® dependency [1]. In vitro cytotoxicity assays demonstrate that polymer-conjugated forms of this compound exhibit a pronounced selectivity for cancer cells (HeLa) over normal cells (HEK-293), a therapeutic window not observed with free paclitaxel . These quantitative and functional differentiations mandate the use of the specific conjugate rather than a generic taxane alternative for applications requiring defined linker chemistry and improved biophysical properties.

Quantitative Differentiation Evidence for 7-O-(Amino-PEG4)-paclitaxel vs. Unmodified Taxanes


Functional Utility: Reactive Amine Handle for Covalent Conjugation vs. Unreactive Paclitaxel Core

7-O-(Amino-PEG4)-paclitaxel incorporates a terminal primary amine group attached via a PEG4 linker at the C-7 position of paclitaxel. This amine is reactive toward carboxylic acids, activated NHS esters, and carbonyls, enabling facile covalent conjugation to antibodies or E3 ligase ligands. In contrast, unmodified paclitaxel (CAS 33069-62-4) lacks any free amine, rendering it incompatible with standard bioconjugation chemistries without prior synthetic derivatization . The presence of the PEG4 spacer further increases aqueous compatibility relative to the hydrophobic paclitaxel core, reducing the need for organic co-solvents during conjugation reactions [1].

ADC Synthesis PROTAC Linker Drug Conjugation

Solubility Profile: DMSO Solubility of ≥50 mg/mL Enables High-Concentration Stock Solutions

7-O-(Amino-PEG4)-paclitaxel exhibits a DMSO solubility of ≥50 mg/mL [1]. While paclitaxel is also soluble in DMSO, reported values vary considerably across suppliers (e.g., 25 mg/mL , 42.7 mg/mL , or up to 100 mg/mL with ultrasonication ). The consistent ≥50 mg/mL specification for 7-O-(Amino-PEG4)-paclitaxel ensures reliable preparation of concentrated stock solutions for bioconjugation reactions and in vitro assays without precipitation risk. Additionally, the hydrophilic PEG4 linker improves aqueous compatibility compared to unmodified paclitaxel, which is practically insoluble in water (<0.1 mg/mL) .

Solubility Formulation In Vitro Assay

Cytotoxicity Selectivity: 10-Fold Higher IC50 in Normal HEK-293 Cells vs. Cancer HeLa Cells for Polymer-Paclitaxel Conjugates

In vitro cytotoxicity assays of polymer-paclitaxel conjugates derived from 7-O-(Amino-PEG4)-paclitaxel chemistry reveal a marked selectivity for cancer cells over normal cells. Specifically, a disulfide-linked polymer-PTX conjugate, P(PEGMEA)-co-P(PDPHEMA)-g-PTX, exhibited an IC50 value against human cervical adenocarcinoma HeLa cells that was approximately 10-fold lower than the IC50 against human embryonic kidney HEK-293 normal cells after 72-hour incubation . The polymer carrier alone displayed negligible cytotoxicity . This selectivity profile contrasts with free paclitaxel, which typically shows potent cytotoxicity across both cancerous and normal dividing cells without a pronounced therapeutic window, contributing to its dose-limiting toxicities in clinical use.

Cytotoxicity Cancer Selectivity Therapeutic Window

Storage Stability: Powder Stability of at Least 6 Months at -20°C Supports Procurement and Inventory Planning

7-O-(Amino-PEG4)-paclitaxel is supplied as a solid with documented storage stability of at least 6 months at -20°C in powder form, with some suppliers reporting stability up to 3 years [1]. For solutions stored at -80°C, long-term stability is also assured . In comparison, paclitaxel in aqueous solution undergoes hydrolysis, and while DMSO stock solutions can be stored frozen for several months, the specific shelf-life claims vary by vendor and are often not explicitly quantified . The explicit 6-month (minimum) to 3-year powder stability specification for 7-O-(Amino-PEG4)-paclitaxel provides procurement confidence for laboratories planning long-term research projects or requiring batch-to-batch consistency.

Stability Storage Shelf Life

Recommended Application Scenarios for 7-O-(Amino-PEG4)-paclitaxel Based on Differentiating Evidence


Antibody-Drug Conjugate (ADC) Payload Synthesis

7-O-(Amino-PEG4)-paclitaxel serves as a ready-to-conjugate payload building block for ADC construction. The terminal primary amine reacts efficiently with carboxylic acid moieties on antibodies (via EDC/NHS activation) or with pre-activated NHS ester-functionalized antibodies, forming stable amide bonds [1]. The PEG4 spacer provides adequate distance between the paclitaxel warhead and the antibody, preserving target binding affinity while enabling controlled intracellular drug release. Procurement of this compound bypasses the need for in-house synthesis and purification of paclitaxel-linker intermediates, accelerating ADC development timelines and ensuring batch-to-batch consistency .

PROTAC Linker Component for Targeted Protein Degradation

In PROTAC design, 7-O-(Amino-PEG4)-paclitaxel functions as a heterobifunctional linker precursor. The paclitaxel moiety can serve as a ligand for microtubule-associated proteins or be replaced with alternative warheads, while the PEG4-amine chain provides a flexible, hydrophilic tether of defined length (~5 nm extended) to connect to an E3 ligase ligand . The PEG4 linker's aqueous compatibility improves conjugate solubility and reduces non-specific hydrophobic aggregation, a common pitfall in PROTAC development [1]. The compound's established solubility profile (≥50 mg/mL in DMSO) facilitates high-concentration conjugation reactions [2].

Polymer-Drug Conjugate Micelle Formulation Development

The amine group of 7-O-(Amino-PEG4)-paclitaxel can be utilized to covalently attach the paclitaxel-PEG4 moiety to polymeric backbones (e.g., via amide or carbamate linkages), creating amphiphilic polymer-drug conjugates that self-assemble into micelles . Such formulations have demonstrated a ~10-fold selectivity window for cancer cells (HeLa) over normal cells (HEK-293), a property attributed to enhanced permeability and retention (EPR) effects and controlled drug release from the micellar structure . This application scenario is particularly relevant for research groups seeking to improve the therapeutic index of taxane-based therapies through nanoformulation strategies.

In Vitro Structure-Activity Relationship (SAR) Studies of Taxane Conjugates

For medicinal chemistry programs investigating the impact of linker length, hydrophilicity, and conjugation site on taxane activity, 7-O-(Amino-PEG4)-paclitaxel provides a well-defined, high-purity (≥98%) starting material . Its C-7 PEG4-amine modification allows systematic variation of the attached targeting ligand while maintaining a constant paclitaxel core and linker architecture. The documented stability (≥6 months at -20°C) supports long-term SAR campaigns, and the explicit solubility data enable reproducible assay conditions across multiple experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-O-(Amino-PEG4)-paclitaxel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.